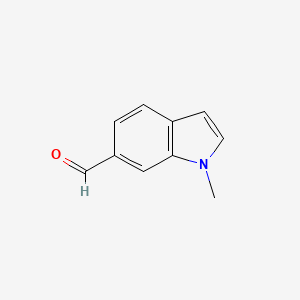

1-méthyl-1H-indole-6-carbaldéhyde

Vue d'ensemble

Description

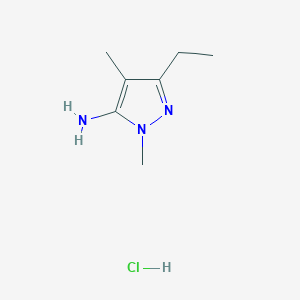

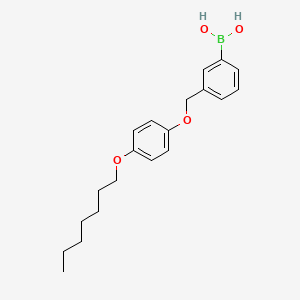

1-Methyl-1H-indole-6-carbaldehyde is a chemical compound that plays a role as a plant metabolite . It is used as a reactant in the preparation of analogs of botulinum neurotoxin serotype A protease inhibitors and in the synthesis of stilbene-based antitumor agents .

Synthesis Analysis

The synthesis of 1-methyl-1H-indole-6-carbaldehyde involves various methods. For instance, one study reported the chromatographic separation of the compound, yielding it in significant percentages .Molecular Structure Analysis

The molecular structure of 1-methyl-1H-indole-6-carbaldehyde can be found in various databases . It is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

1-Methyl-1H-indole-6-carbaldehyde and its derivatives are key intermediates for the preparation of biologically active compounds as well as indole alkaloids . They are important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-methyl-1H-indole-6-carbaldehyde include a molecular weight of 159.18 g/mol . More detailed properties like melting point, boiling point, and density can be found in specialized databases .Applications De Recherche Scientifique

Synthèse des dérivés de l'indole

Les dérivés de l'indole sont importants dans les produits naturels et les médicaments . Ils jouent un rôle crucial en biologie cellulaire . L'application des dérivés de l'indole en tant que composés biologiquement actifs pour le traitement des cellules cancéreuses, des microbes et de différents types de troubles dans le corps humain a suscité un intérêt croissant ces dernières années .

Potentiel biologique des dérivés de l'indole

Les dérivés de l'indole possèdent diverses activités biologiques, telles que des activités antivirales, anti-inflammatoires, anticancéreuses, anti-VIH, antioxydantes, antimicrobiennes, antituberculeuses, antidiabétiques, antimalariques, anticholinestérasiques . Cela a suscité l'intérêt des chercheurs pour synthétiser une variété de dérivés de l'indole .

Inhibition du métabolisme de la nicotine médié par CYP2A6

“1-méthyl-1H-indole-6-carbaldéhyde” peut être utilisé comme un inhibiteur puissant et sélectif de CYP2A6 . L'inhibition du métabolisme de la nicotine médié par CYP2A6 peut réduire le tabagisme . Ce composé peut être utilisé comme une molécule de départ pour des médicaments utiles dans le traitement de la réduction du tabagisme .

Développement de nouveaux dérivés utiles

L'échafaudage de l'indole a été retrouvé dans de nombreuses molécules médicamenteuses synthétiques importantes qui ont donné une idée précieuse pour le traitement et se lient avec une forte affinité aux multiples récepteurs utiles dans le développement de nouveaux dérivés utiles .

Activité antivirale

Les dérivés de l'indole ont montré une activité inhibitrice contre le virus de la grippe A et le virus Coxsackie B4 .

Activité anticancéreuse

Les dérivés de l'indole ont montré un potentiel dans le traitement des cellules cancéreuses .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 1-methyl-1H-indole-6-carbaldehyde is CYP2A6 , a key enzyme involved in nicotine metabolism . This enzyme plays a significant role in the metabolism of several pharmaceuticals and is also involved in the bioactivation of procarcinogens .

Mode of Action

1-Methyl-1H-indole-6-carbaldehyde acts as an inhibitor of the CYP2A6 enzyme . By inhibiting this enzyme, the compound can reduce the metabolism of nicotine, which is primarily metabolized by CYP2A6 .

Biochemical Pathways

The compound’s action on the CYP2A6 enzyme affects the nicotine metabolic pathway . By inhibiting CYP2A6, the metabolism of nicotine is reduced, leading to increased nicotine levels in the body. This can potentially reduce the desire to smoke, as the nicotine’s effects last longer .

Pharmacokinetics

Indole derivatives are known for their high GI absorption and ability to permeate the blood-brain barrier . They are also known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Result of Action

The inhibition of CYP2A6-mediated nicotine metabolism by 1-methyl-1H-indole-6-carbaldehyde can lead to a reduction in cigarette smoking . This is due to the increased levels of nicotine in the body, which can prolong the effects of nicotine and potentially reduce the desire to smoke .

Action Environment

The action, efficacy, and stability of 1-methyl-1H-indole-6-carbaldehyde can be influenced by various environmental factors. For instance, the solvent’s polarizability can induce a local electric field affecting the value of stretching frequency, causing a frequency shift . .

Propriétés

IUPAC Name |

1-methylindole-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-11-5-4-9-3-2-8(7-12)6-10(9)11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGAKKGIWURKKHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00564531 | |

| Record name | 1-Methyl-1H-indole-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21005-45-8 | |

| Record name | 1-Methyl-1H-indole-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21005-45-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.